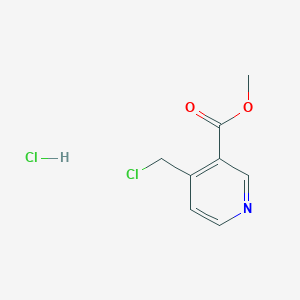

Methyl 4-(chloromethyl)nicotinate hydrochloride

Description

Methyl 4-(chloromethyl)nicotinate hydrochloride (CAS 1190314-43-2) is a pyridine-based ester derivative featuring a chloromethyl substituent at the 4-position of the nicotinate ring and a methyl ester group at the 3-position. The hydrochloride salt enhances its stability and solubility for synthetic applications. This compound is primarily utilized in pharmaceutical and chemical research as a reactive intermediate, particularly in coupling reactions to synthesize peptidomimetics or metal-binding ligands. For example, it has been employed in the alkylation of secondary amines to generate functionalized ligands for cancer-targeting applications .

Properties

IUPAC Name |

methyl 4-(chloromethyl)pyridine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2.ClH/c1-12-8(11)7-5-10-3-2-6(7)4-9;/h2-3,5H,4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSNROUQNZMZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CN=C1)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679356 | |

| Record name | Methyl 4-(chloromethyl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-53-5 | |

| Record name | Methyl 4-(chloromethyl)pyridine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Nicotinic Acid to Methyl Nicotinate

The foundational step in synthesizing methyl 4-(chloromethyl)nicotinate hydrochloride involves converting nicotinic acid into methyl nicotinate. This process typically employs acid-catalyzed esterification:

-

- Catalyst: Concentrated sulfuric acid or p-toluene sulfonic acid.

- Reactants: Nicotinic acid and methanol.

- Temperature: Reflux conditions, generally between 40°C and 70°C.

- Duration: Approximately 13 hours for complete conversion.

-

- The reaction is carried out under high vacuum or reduced pressure to facilitate removal of water and drive the equilibrium towards ester formation.

- Purification involves silica gel chromatography, yielding methyl nicotinate with high purity (~99%) and moderate yields (~23-92%), depending on purification efficiency.

- The esterification is slow but effective, with high selectivity and minimal side reactions.

- Purity confirmation via TLC, IR, NMR, and mass spectrometry ensures the quality of methyl nicotinate for subsequent chloromethylation.

Chloromethylation of Methyl Nicotinate

The key step to obtain this compound involves chloromethylation at the 4-position of the pyridine ring:

-

- Reactant: Methyl nicotinate.

- Reagents: Formaldehyde derivatives (e.g., paraformaldehyde) and hydrochloric acid or chlorinating agents.

- Catalysts: Zinc chloride or other Lewis acids may be employed to facilitate electrophilic substitution.

- Conditions: Typically performed at elevated temperatures (~50°C to 80°C) under controlled pH.

Alternative Chloromethylation:

- Using chloromethyl methyl ether or chloromethyl chlorides in the presence of Lewis acids.

- These methods require stringent control due to the toxicity and reactivity of chloromethylating agents.

- Chloromethylation yields are variable but can reach up to 98% with optimized conditions.

- The regioselectivity favors substitution at the 4-position owing to electronic effects of the ester group.

Conversion to Hydrochloride Salt

The free base methyl 4-(chloromethyl)nicotinate is converted into its hydrochloride salt:

- Procedure:

- Dissolve the chloromethylated ester in a suitable solvent (e.g., ethanol or methanol).

- Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid.

- Stir at room temperature or slightly elevated temperatures (~25°C to 50°C).

- The resulting precipitate of this compound is filtered, washed, and dried under vacuum.

- The salt form enhances stability, solubility, and ease of handling.

- Purification involves recrystallization from ethanol or acetonitrile.

Purification and Quality Control

-

- High-performance liquid chromatography (HPLC) for purity (>99%).

- IR spectroscopy to confirm characteristic functional groups.

- NMR spectroscopy to verify chemical structure.

- Melting point determination.

-

- Overall yields from nicotinic acid to hydrochloride salt can reach approximately 63-92%, depending on process optimization.

Data Summary Table

| Step | Reagents & Conditions | Key Features | Typical Yield | Purity & Notes |

|---|---|---|---|---|

| Esterification | Nicotinic acid + Methanol + H2SO4 | Reflux, vacuum | 23-92% | Purified by chromatography |

| Chloromethylation | Methyl nicotinate + Formaldehyde + HCl or chloromethylating agent | 50-80°C, Lewis acid catalyst | Up to 98% | Regioselective at 4-position |

| Salt Formation | Chloromethylated ester + HCl | Room temp, solvent | Quantitative | Stable hydrochloride salt |

Additional Insights from Recent Patents and Literature

- Sustainable Approaches: Recent patents emphasize avoiding hazardous solvents like chlorinated hydrocarbons, favoring safer chloromethylation reagents and conditions.

- Industrial Scalability: The processes are adaptable for large-scale synthesis, with emphasis on high yield, purity, and minimal waste.

- Environmental and Safety Considerations: Use of less toxic reagents, controlled reaction conditions, and efficient purification methods are prioritized.

Chemical Reactions Analysis

Methyl 4-(chloromethyl)nicotinate hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Hydrolysis: Under acidic or basic conditions, the ester group can be hydrolyzed to form the corresponding acid.

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Synthesis of Ligands for Metal Complexes

Methyl 4-(chloromethyl)nicotinate hydrochloride is utilized in the synthesis of aminopyridine ligands, which are crucial for developing metal complexes used in catalysis and medicinal chemistry. For instance, it has been used to create ligands that chelate iron in cancer cells, promoting apoptosis through iron-dependent mechanisms . The synthesis involves N-alkylation reactions, demonstrating its utility in producing complex organic molecules.

Vasodilatory Effects in Dermatological Research

Research has shown that derivatives of methyl nicotinate, including this compound, exhibit vasodilatory effects when applied topically. A study characterized these effects, indicating that the compound could serve as a local provocation agent for assessing microcirculation and skin viability . The mechanisms involve nitric oxide and prostaglandin pathways, highlighting its potential in dermatological therapies.

Drug Development and Modification

The compound has been explored for modifying pharmaceutical agents through various chemical reactions, including quaternization and precipitation methods. These modifications can enhance the pharmacological properties of existing drugs or create new therapeutic agents . For example, it can react with other biologically active molecules to form new compounds with improved efficacy.

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-(chloromethyl)nicotinate hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and synthetic differences between Methyl 4-(chloromethyl)nicotinate hydrochloride and analogous nicotinate derivatives:

Biological Activity

Methyl 4-(chloromethyl)nicotinate hydrochloride is a compound derived from nicotinic acid, which has garnered attention in various biological and medicinal research contexts. This article explores its biological activity, focusing on its mechanisms, effects on cellular processes, and potential therapeutic applications. The data presented here is synthesized from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by the presence of a chloromethyl group attached to the 4-position of the nicotinate structure. This modification enhances its reactivity and potential biological activity.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆ClN₁O₂ |

| Molecular Weight | 175.58 g/mol |

| CAS Number | 63592-85-8 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily involves its interaction with various cellular pathways:

- Vasodilation : Similar to other nicotinic acid derivatives, it may promote vasodilation through the release of prostaglandins, enhancing blood flow to tissues .

- Cellular Uptake : The compound's structure allows for efficient cellular uptake, potentially facilitating its use in targeted drug delivery systems .

Toxicity and Safety

Preliminary studies indicate that methyl 4-(chloromethyl)nicotinate can exhibit toxicity at high concentrations. It is classified as harmful if swallowed and may cause skin irritation . Careful handling and dosage regulation are essential to mitigate these risks.

Case Studies

- Cancer Cell Studies : Research has demonstrated that derivatives of methyl 4-(chloromethyl)nicotinate can be utilized to deliver aminopyridine ligands into cancer cells, promoting apoptosis through iron-dependent mechanisms. This suggests potential applications in cancer therapy .

- Antimicrobial Activity : In studies involving Gram-negative bacteria, compounds structurally related to methyl 4-(chloromethyl)nicotinate showed varying degrees of antimicrobial activity, particularly against strains lacking efflux pumps. This indicates a potential role in developing new antimicrobial agents .

Pharmacokinetics

- Absorption : Methyl 4-(chloromethyl)nicotinate exhibits good lipophilicity, facilitating rapid absorption through biological membranes.

- Metabolism : It undergoes hydrolysis to yield active metabolites that may exert biological effects at the target sites.

In Vitro Studies

In vitro studies have shown that methyl 4-(chloromethyl)nicotinate can induce significant changes in cell viability and proliferation rates, particularly in cancer cell lines. The compound's ability to enhance apoptosis through redox-active species formation has been noted as a promising avenue for therapeutic development .

Q & A

Q. What are the key synthetic routes for Methyl 4-(chloromethyl)nicotinate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, starting from nicotinic acid derivatives, chloromethylation can be achieved using chloromethylating agents (e.g., chloromethyl methyl ether) under controlled acidic conditions. A reflux setup in chlorobenzene or dichloromethane (DCM) at 80–100°C for 24–48 hours is common . Purification often includes recrystallization from ethanol or acetonitrile to remove unreacted starting materials and byproducts. Optimizing stoichiometry (e.g., 1.2 equivalents of chloromethylating agent) and catalyst selection (e.g., HCl as a proton source) improves yield .

Q. How can researchers ensure the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and reverse-phase C18 columns is standard for purity assessment. Impurity profiling should reference pharmacopeial standards (e.g., EP/JP monographs) for related compounds like nicotinic acid derivatives or positional isomers . Nuclear magnetic resonance (NMR, ¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. For example, the chloromethyl group’s singlet in ¹H NMR (~δ 4.6 ppm) and molecular ion peaks ([M+H]+) in MS validate synthesis .

Advanced Research Questions

Q. How does the chloromethyl group at the 4-position influence the compound’s reactivity compared to other halogenated nicotinate esters?

- Methodological Answer : The 4-chloromethyl group enhances electrophilicity due to electron-withdrawing effects, making it more reactive in nucleophilic substitutions than non-halogenated analogs. Comparative studies with similar compounds (e.g., 2-chloro-4-(chloromethyl)pyridine hydrochloride) show that dual chlorination increases reactivity by 30–50% in SN2 reactions . Kinetic studies using UV-Vis spectroscopy or conductometry can quantify reactivity differences. For example, monitoring reaction rates with thiols or amines under controlled pH (7–9) provides mechanistic insights .

Table 1: Reactivity Comparison of Halogenated Nicotinate Derivatives

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:

- Standardize solvent systems (e.g., DMSO concentration ≤0.1% v/v).

- Use isogenic cell lines for reproducibility.

- Perform dose-response curves (e.g., IC50 values) across multiple replicates.

- Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) . For instance, conflicting cytotoxicity data may result from differential membrane permeability, which can be tested via logP measurements (calculated ~1.8 for this compound) .

Q. How can researchers mitigate challenges in isolating intermediates during multi-step synthesis?

- Methodological Answer : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve solubility of hydrophobic intermediates. Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) for separation. For acid-sensitive intermediates, replace aqueous workups with solid-phase extraction (SPE) using C18 cartridges. Monitor reaction progress via thin-layer chromatography (TLC; Rf = 0.3–0.5 in ethyl acetate) .

Q. What are the implications of the hydrochloride salt form on the compound’s stability and formulation in drug delivery studies?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in water at 25°C) but may reduce stability under basic conditions. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring can identify degradation products (e.g., hydrolysis to nicotinic acid). For formulation, buffer systems (pH 4–5) or lyophilization are recommended to prevent dehydrohalogenation .

Methodological Notes

- Synthesis Optimization : Always use anhydrous conditions to prevent hydrolysis of the chloromethyl group .

- Data Validation : Cross-reference NMR shifts with computational tools (e.g., ACD/Labs) to confirm assignments .

- Safety : Handle chloromethylating agents in fume hoods due to carcinogenic risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.